molecular formula C22H18BrN5O2 B3896162 5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

Cat. No.: B3896162
M. Wt: 464.3 g/mol
InChI Key: FKZOTZMDCJKPRE-OQLLNIDSSA-N
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Description

5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino, bromo, ethoxy, methoxy, cyano, and phenyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction parameters such as temperature, solvent, and catalyst concentration to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-bromo-5-ethoxy-4-methoxybenzoic acid, while reduction of the cyano group could produce 5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-aminoethenyl]-1-phenylpyrazole-4-carbonitrile.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery and development. Its structural features suggest it may interact with specific biological targets, leading to potential therapeutic applications.

Medicine

Research into the compound’s medicinal properties includes exploring its potential as an anti-cancer or anti-inflammatory agent. Its ability to modulate specific molecular pathways could make it a candidate for drug development.

Industry

In industry, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the cyano group may interact with active sites of enzymes, inhibiting their function. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile stands out due to its combination of functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2/c1-3-30-19-11-14(10-18(23)21(19)29-2)9-15(12-24)20-17(13-25)22(26)28(27-20)16-7-5-4-6-8-16/h4-11H,3,26H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZOTZMDCJKPRE-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 3
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 4
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile
Reactant of Route 6
5-amino-3-[(Z)-2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

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